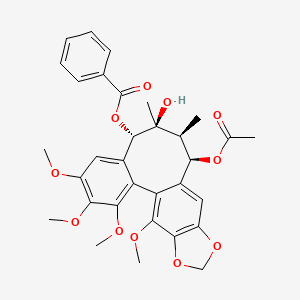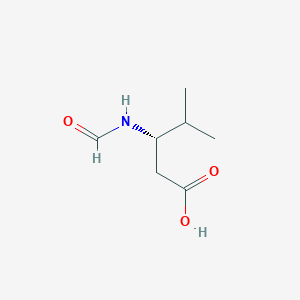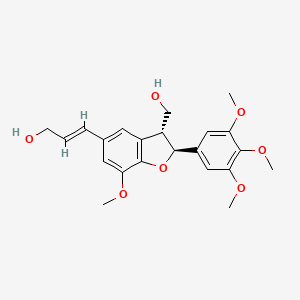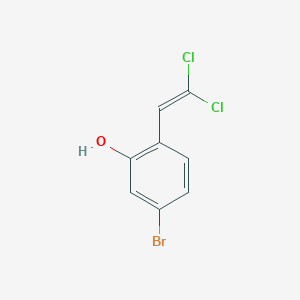
5-Bromo-2-(2,2-dichlorovinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,2-dichlorovinyl)phenol: is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of phenol, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a 2,2-dichlorovinyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-dichlorovinyl)phenol typically involves the following steps:
-
Bromination: : The starting material, 2-(2,2-dichlorovinyl)phenol, undergoes bromination. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the desired position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure reproducibility and safety.
化学反応の分析
Types of Reactions
5-Bromo-2-(2,2-dichlorovinyl)phenol: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The 2,2-dichlorovinyl group can be reduced to form corresponding ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ethyl or ethylene derivatives.
科学的研究の応用
5-Bromo-2-(2,2-dichlorovinyl)phenol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(2,2-dichlorovinyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and dichlorovinyl groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
5-Bromo-2-(2,2-dichlorovinyl)phenol: can be compared with other similar compounds such as:
5-Bromo-2-chlorophenol: Similar in structure but lacks the dichlorovinyl group. It has different reactivity and applications.
2-(2,2-Dichlorovinyl)phenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-methoxyphenol: Contains a methoxy group instead of the dichlorovinyl group, resulting in different chemical behavior and applications.
The uniqueness of This compound
特性
分子式 |
C8H5BrCl2O |
|---|---|
分子量 |
267.93 g/mol |
IUPAC名 |
5-bromo-2-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-8(10)11)7(12)4-6/h1-4,12H |
InChIキー |
ZLUWEVARESKNBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)O)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


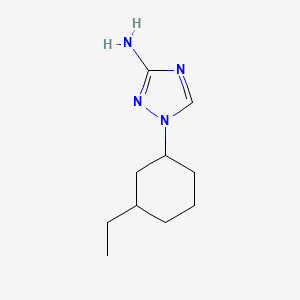
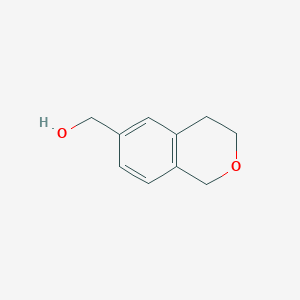
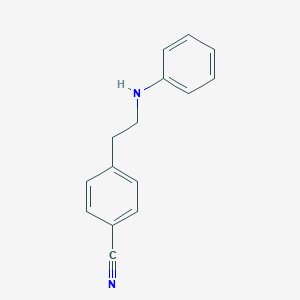
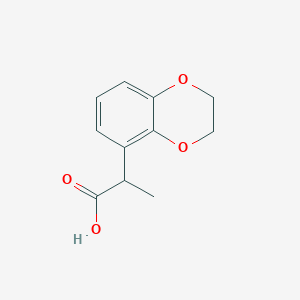
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)

![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

